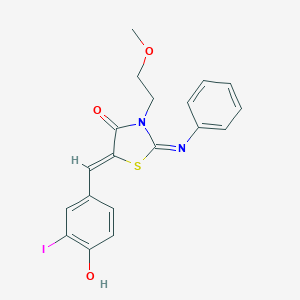
5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as DABO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DABO belongs to the class of thiazolidinone derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves the inhibition of the reverse transcriptase enzyme, which is essential for the replication of HIV viruses. 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one binds to the active site of the enzyme and prevents the conversion of viral RNA into DNA, thus inhibiting viral replication. The anti-tumor activity of 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is attributed to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have a low toxicity profile and does not cause significant adverse effects on normal cells. It has been found to modulate the expression of several genes involved in the immune response and inflammation. 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to improve glucose metabolism and reduce oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is its potent anti-viral activity, which makes it a promising candidate for the development of new anti-HIV drugs. 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one also has a low toxicity profile, which is an important consideration for drug development. However, the synthesis of 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is complex and requires several steps, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for the research on 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One of the areas of interest is the development of 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one derivatives with improved anti-viral activity and reduced toxicity. Another area of research is the investigation of the anti-tumor and anti-inflammatory properties of 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one and its derivatives. The potential use of 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one as a therapeutic agent for other viral infections, such as hepatitis B and C, is also an area of interest.
Méthodes De Synthèse
The synthesis of 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves the condensation of 2,4-diethoxybenzaldehyde and 2-methoxyethylamine to form the Schiff base, which is then cyclized with thiosemicarbazide in the presence of acetic acid to produce the final product. The synthesis method has been optimized to yield high purity and yield of 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one.
Applications De Recherche Scientifique
5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications, particularly as an anti-viral agent. It has been shown to inhibit the replication of HIV-1 and HIV-2 viruses by targeting the reverse transcriptase enzyme. 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has also been found to possess anti-tumor, anti-inflammatory, and anti-oxidant properties.
Propriétés
Nom du produit |
5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C23H26N2O4S |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H26N2O4S/c1-4-28-19-12-11-17(20(16-19)29-5-2)15-21-22(26)25(13-14-27-3)23(30-21)24-18-9-7-6-8-10-18/h6-12,15-16H,4-5,13-14H2,1-3H3/b21-15-,24-23? |
Clé InChI |
QSSALCBNGKPIME-IRZHRRCCSA-N |
SMILES isomérique |
CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)OCC |
SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)OCC |
SMILES canonique |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(1,3-benzodioxol-5-ylmethylene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306506.png)
![5-(2,4-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306508.png)
![2-(3-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306509.png)
![(2Z,5Z)-5-(furan-2-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306512.png)
![(2Z,5Z)-5-[(4-ethoxynaphthalen-1-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306513.png)
![2-{5-[(2-methoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306514.png)
![(2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306515.png)

![2-[5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306521.png)
![5-{3-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-2-chlorobenzoic acid](/img/structure/B306522.png)
![2-[(5Z)-2,4-dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306526.png)
![2-[5-(5-bromo-2,3-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306527.png)
![2-[5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306528.png)
![methyl (2-bromo-6-chloro-4-{(Z)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B306529.png)